[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-methylphenyl)methanone
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Overview
Description
7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is a complex organic compound characterized by its unique triazolopyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the methanone group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines to ensure precision and reproducibility. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is often used in assays to determine binding affinities and reaction kinetics.
Medicine
Medically, 7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Disilane-bridged architectures
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, 7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone stands out due to its unique triazolopyrimidine core and the presence of multiple methoxy groups. These structural features contribute to its distinct chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C27H26N4O3 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C27H26N4O3/c1-18-8-4-5-9-21(18)26(32)30-23(19-12-14-20(33-2)15-13-19)16-24(31-27(30)28-17-29-31)22-10-6-7-11-25(22)34-3/h4-15,17,23-24H,16H2,1-3H3 |
InChI Key |
OXRXLNJLDHETPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(CC(N3C2=NC=N3)C4=CC=CC=C4OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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